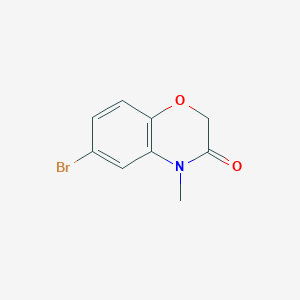
6-Bromo-4-méthyl-1,4-benzoxazin-3-one
Vue d'ensemble
Description
6-Bromo-4-methyl-1,4-benzoxazin-3-one is a chemical compound with the empirical formula C8H6BrNO2 . It is used as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .
Synthesis Analysis
The synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one involves several steps. After washing with water, the mixture is extracted several times with CHCl3. The combined extracts are then dried over anhydrous Na2SO4 and evaporated in a vacuum to obtain a white solid product .Molecular Structure Analysis
The molecular weight of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is 228.04 . Its SMILES string is Brc1ccc2OCC(=O)Nc2c1, and its InChI key is UQCFMEFQBSYDHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-4-methyl-1,4-benzoxazin-3-one is a solid with a melting point of 220-225 °C . It appears as an off-white to tan solid .Applications De Recherche Scientifique
Synthèse chimique
“6-Bromo-4-méthyl-1,4-benzoxazin-3-one” est un composé chimique utilisé dans diverses synthèses chimiques . Il est souvent utilisé comme élément de base dans la construction de molécules plus complexes .
Recherche pharmaceutique
Ce composé a été utilisé dans le développement d'inhibiteurs de la rénine de petite taille . La rénine est une enzyme qui joue un rôle dans la régulation de la pression artérielle et l'équilibre électrolytique. Les inhibiteurs de la rénine peuvent être utilisés dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque .
Développement d'inhibiteurs de KRAS G12C
Le composé a été utilisé comme intermédiaire clé dans la synthèse atroposélective de l'inhibiteur covalent puissant de KRAS G12C, le divarasib (GDC-6036) . Les inhibiteurs de KRAS G12C constituent une nouvelle classe de thérapeutiques anticancéreux actuellement à l'étude pour le traitement de divers cancers .
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is the enzyme renin . Renin is a protein and enzyme secreted by the kidneys that participates in the body’s renin-angiotensin system (RAS) that mediates extracellular volume (i.e., that of the blood plasma, lymph and interstitial fluid), and arterial vasoconstriction. Thus, it regulates the body’s mean arterial blood pressure.
Mode of Action
6-Bromo-4-methyl-1,4-benzoxazin-3-one inhibits the action of renin . By inhibiting this enzyme, it prevents the conversion of angiotensinogen, a hormone produced by the liver, to angiotensin I. Without the production of angiotensin I, the entire cascade of events leading to the production of angiotensin II is stopped. Angiotensin II is a potent vasoconstrictor, so its absence leads to a decrease in blood pressure.
Biochemical Pathways
The compound affects the renin-angiotensin system (RAS) pathway . The RAS pathway is a hormone system that regulates blood pressure and fluid balance. When this pathway is disrupted, it leads to a decrease in angiotensin II, which in turn reduces vasoconstriction and aldosterone production. This results in a decrease in blood pressure and an increase in fluid excretion, which can help manage conditions like hypertension.
Pharmacokinetics
Compounds with a 2-methyl-2-aryl substitution pattern, like 6-bromo-4-methyl-1,4-benzoxazin-3-one, generally exhibit good permeability, solubility, and metabolic stability . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of the action of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is a decrease in blood pressure . By inhibiting the production of angiotensin II, a potent vasoconstrictor, the compound causes vasodilation, or the widening of blood vessels. This leads to a decrease in vascular resistance, which lowers blood pressure.
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVXLTXGIDUXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682426 | |
| Record name | 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24036-47-3 | |
| Record name | 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


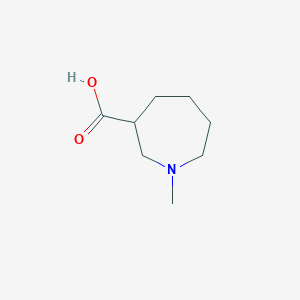

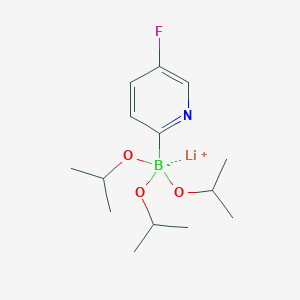
![Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride](/img/structure/B1501537.png)
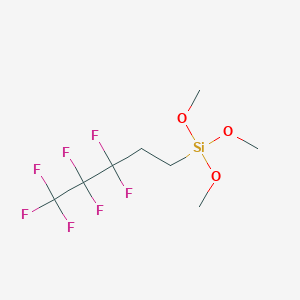
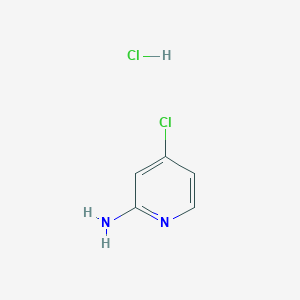
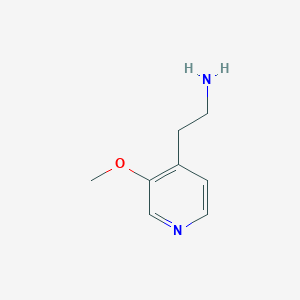
![(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1501555.png)
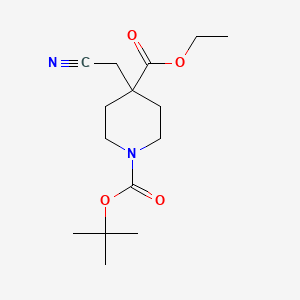



![di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate](/img/structure/B1501566.png)